molecular formula C14H13N5O4 B457896 (3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE

(3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE

Cat. No.: B457896
M. Wt: 315.28g/mol
InChI Key: FQDKQHBDVCGQGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method is the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound, followed by nitration to introduce the nitro group . The furoyl group can be introduced through a Friedel-Crafts acylation reaction using furoyl chloride and an appropriate catalyst . The final step involves the methylation of the pyrazole ring using methyl iodide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of non-toxic solvents and catalysts, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: Formation of 1-[5-({4-amino-1H-pyrazol-1-yl}methyl)-2-furoyl]-3,5-dimethyl-1H-pyrazole.

    Substitution: Formation of various acyl-substituted pyrazoles.

    Cyclization: Formation of fused heterocyclic compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE is unique due to its combination of a nitro group, a furoyl group, and dimethyl substitution. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H13N5O4

Molecular Weight

315.28g/mol

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-[5-[(4-nitropyrazol-1-yl)methyl]furan-2-yl]methanone

InChI

InChI=1S/C14H13N5O4/c1-9-5-10(2)18(16-9)14(20)13-4-3-12(23-13)8-17-7-11(6-15-17)19(21)22/h3-7H,8H2,1-2H3

InChI Key

FQDKQHBDVCGQGT-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])C

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])C

Origin of Product

United States

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